molecular formula C9H8N2O B13028580 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1638760-36-7

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B13028580
CAS No.: 1638760-36-7
M. Wt: 160.17 g/mol
InChI Key: RCLXOWQUSPTEMY-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a high-value synthetic intermediate based on the 7-azaindole scaffold, a privileged structure in medicinal chemistry . This compound is specifically functionalized with a formyl group at the 4-position and a methyl group at the 6-position, making it a versatile building block for constructing more complex molecules via condensation, reductive amination, and cross-coupling reactions . The 7-azaindole core is a well-known bioisostere of purines and is instrumental in the design of kinase inhibitors, where it often acts as a hinge-binding motif . Researchers utilize this scaffold in developing targeted therapies, particularly in oncology. Derivatives of pyrrolo[2,3-b]pyridine have demonstrated potent antiproliferative activities by interacting with cellular targets such as phosphoinositide 3-kinase (PI3Kα) and Tropomyosin-related kinase A (TrkA) . The structural features of this compound make it particularly useful for exploring new chemical space in drug discovery programs focused on protein kinases and other ATP-binding proteins. Please note: The information provided is for illustrative purposes based on the known properties of analogous compounds. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should conduct their own analytical characterization to confirm the identity and purity of the compound.

Properties

CAS No.

1638760-36-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-4-7(5-12)8-2-3-10-9(8)11-6/h2-5H,1H3,(H,10,11)

InChI Key

RCLXOWQUSPTEMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)C=O

Origin of Product

United States

Preparation Methods

Direct Functionalization of Pyrrolo[2,3-b]pyridine Derivatives

One common approach involves starting from halogenated pyrrolo[2,3-b]pyridine precursors, followed by palladium-catalyzed cross-coupling reactions and selective formylation.

  • Halogenated Intermediate Synthesis: 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are prepared and used as substrates for further functionalization.
  • Palladium-Catalyzed Coupling: Suzuki or similar cross-coupling reactions with appropriate boronic acids allow the introduction of substituents including methyl groups at the 6-position.
  • Formylation: The aldehyde group at the 4-position is introduced via directed lithiation or electrophilic substitution using formylating agents such as Vilsmeier–Haack reagents or related protocols.

Protection and Deprotection Strategies

Protecting groups such as Boc (tert-butoxycarbonyl) are frequently employed to protect the nitrogen atoms during multi-step synthesis to prevent side reactions:

  • Boc Protection: Reaction of the pyrrolo[2,3-b]pyridine amine with di-tert-butyl dicarbonate in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine in solvents such as dichloromethane or acetonitrile at room temperature leads to Boc-protected intermediates.
  • Deprotection: Acidic conditions (e.g., hydrogen chloride in methanol/water at 60-80 °C) are used to remove Boc groups after desired functionalizations are complete.

Specific Synthetic Routes from Literature

  • Route A (Based on Patent US20090233956A1):

    • Alkylation of pyrrolo[2,3-b]pyridine derivatives with p-toluenesulfonyl groups to facilitate substitution at specific positions.
    • Introduction of aldehyde substituents by oxidation or formylation steps after installation of methyl groups at the 6-position.
  • Route B (Based on WO2006063167A1):

    • Palladium-catalyzed Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid analogs under nitrogen atmosphere at 80 °C.
    • Subsequent tosylation and hydrolysis steps to introduce functional groups including aldehydes at the 4-position.
  • Route C (Based on Journal of Medicinal Chemistry, 2013):

    • Synthesis of halogenated pyridine intermediates via iodine monochloride treatment, followed by sulfonamide formation.
    • Multi-step purification and chromatographic techniques to isolate desired intermediates before final formylation.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP, triethylamine Dichloromethane/ACN 0-20 °C 6-18 h 82-89 Protects nitrogen during subsequent reactions; reaction under nitrogen atmosphere
Palladium-Catalyzed Coupling Pd catalyst, boronic acid, K2CO3 Dioxane/water 80 °C Several hours Variable Suzuki coupling to introduce methyl or other substituents at 6-position
Formylation Vilsmeier–Haack or related formylating agents Acetic acid or CH2Cl2 60-75 °C 3-6 h Moderate Selective aldehyde introduction at 4-position
Deprotection HCl in methanol/water Methanol/water 60-80 °C 6 h 48 Removes Boc protecting groups, final step before purification

Key Research Findings and Notes

  • The use of triethylamine and DMAP as bases and catalysts respectively is critical for efficient Boc protection, ensuring high yields and purity.
  • Palladium-catalyzed cross-coupling reactions require inert atmosphere (N2) and precise temperature control to avoid side reactions and degradation of sensitive intermediates.
  • The aldehyde group at the 4-position can be introduced either before or after methylation at the 6-position, but protecting groups are essential to prevent unwanted reactions on the nitrogen atoms.
  • Purification typically involves chromatographic techniques such as silica gel column chromatography or resin-based ion exchange to isolate pure intermediates and final products.
  • Reaction monitoring by TLC and LC-MS is routinely employed to ensure completion and identify side products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Main Steps Advantages Limitations
Palladium-Catalyzed Coupling Halogenated pyrrolo[2,3-b]pyridine Pd catalyst, boronic acids Coupling → Formylation → Deprotection High regioselectivity, scalable Requires inert atmosphere, costly catalysts
Boc Protection/Deprotection Pyrrolo[2,3-b]pyridine amines Di-tert-butyl dicarbonate, DMAP, HCl Protection → Functionalization → Deprotection Protects N-H groups, improves yield Additional steps increase time
Electrophilic Formylation Methylated pyrrolo[2,3-b]pyridine Vilsmeier–Haack reagent or equivalents Formylation at 4-position Direct aldehyde introduction Sensitive to reaction conditions

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for introducing polar functional groups that enhance water solubility or enable further conjugation:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in alkaline medium

  • Jones reagent (CrO₃/H₂SO₄)

Outcome :

  • Product : 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

  • Applications : Intermediate for prodrug synthesis or metal-chelating agents.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, preserving the pyrrolopyridine core:

Reagents/Condients :

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C

  • Catalytic hydrogenation (H₂/Pd-C)

Outcome :

  • Product : 4-(Hydroxymethyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Yield : >85% (NaBH₄) .

Nucleophilic Substitution

The aldehyde participates in condensation reactions with amines or hydrazines:

Imine Formation

Reagents :

  • Primary amines (e.g., benzylamine) in ethanol under reflux

Reaction ComponentExample
AmineBenzylamine
ProductSchiff base (R=CH₂C₆H₅)
Yield78%

Cross-Coupling Reactions

The methyl group at position 6 can undergo functionalization via palladium-catalyzed coupling, though direct modification requires halogenation first:

Halogenation Step :

  • Reagents : N-Bromosuccinimide (NBS) in DMF at 80°C

  • Product : 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Suzuki-Miyaura Coupling :

ComponentExample
Boronic AcidPhenylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDioxane/Water
Yield89%

Protective Group Strategies

The nitrogen atom in the pyrrole ring is often protected to prevent side reactions:

Protection :

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Conditions : DMAP, triethylamine in acetonitrile

  • Product : tert-Butyl 4-formyl-6-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Yield : 82% .

Scientific Research Applications

Chemical Properties and Structure

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is characterized by its unique bicyclic structure that combines features of pyrrole and pyridine. Its molecular formula is C8H8N2OC_8H_8N_2O, which contributes to its diverse reactivity and biological activity. The aldehyde functional group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the potential of 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This compound was shown to inhibit the proliferation of breast cancer cells and induce apoptosis, demonstrating its potential as a lead compound for cancer therapy .

Antidiabetic Effects

Research indicates that compounds derived from 6-methyl-1H-pyrrolo[2,3-b]pyridine can enhance insulin sensitivity and glucose uptake in adipocytes. These compounds have been tested for their ability to stimulate glucose incorporation into lipids, showing a significant increase in insulin sensitivity without toxicity to cells . This suggests potential applications in treating diabetes and metabolic disorders.

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been explored. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against various bacterial strains, making them candidates for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of substituents on the pyrrolopyridine scaffold. Researchers have synthesized numerous derivatives to optimize biological activity and selectivity against specific targets.

Compound Activity IC50 Values (nM) Notes
Compound 4hFGFR Inhibitor7 (FGFR1)Induces apoptosis in breast cancer cells
Compound XAntidiabeticN/AEnhances glucose uptake in adipocytes
Compound YAntimicrobialN/AEffective against multiple bacterial strains

Case Study 1: FGFR Inhibition

A study evaluated the anticancer properties of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against breast cancer cell lines. The lead compound demonstrated significant inhibition of cell proliferation and migration, indicating its potential as a therapeutic agent .

Case Study 2: Insulin Sensitivity

In another study focusing on metabolic diseases, derivatives of 6-methyl-1H-pyrrolo[2,3-b]pyridine were tested for their ability to enhance insulin sensitivity in mouse models. The results showed a marked increase in glucose incorporation into lipids, suggesting a mechanism for potential diabetes treatment .

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Structure : Chlorine at position 6, methyl at 4, aldehyde at 3.
  • Molecular Formula : C₉H₇ClN₂O vs. C₉H₈N₂O (target compound).
  • Impact: Chlorine increases molecular weight (194.62 vs.

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Structure : Methoxy at position 4, aldehyde at 3.
  • Properties : Higher logP (1.48) compared to the target compound (predicted ~1.2), suggesting improved lipophilicity and membrane permeability .

Furo[2,3-b]pyridine-4-carbaldehyde

  • Structure : Furan ring replaces pyrrole, aldehyde at 4.
  • Molecular Weight : 147.13 vs. 160.17 (target). The furan’s oxygen atom may reduce basicity and alter solubility .

Biological Activity

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships.

Chemical Structure:

  • Molecular Formula: C10H8N2O
  • Molecular Weight: 172.18 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities including:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Antitumor Activity: Potential as an anticancer agent through inhibition of cancer cell proliferation.
  • Neuroprotective Effects: Possible applications in treating neurodegenerative diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolo[2,3-b]pyridine demonstrate significant antimicrobial properties. For instance, a study highlighted the effectiveness of 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, showing better efficacy than traditional antibiotics like ciprofloxacin .

CompoundTarget PathogenMIC (μg/mL)
6-Methyl-1H-pyrrolo[2,3-b]pyridineStaphylococcus aureus3.12
6-Methyl-1H-pyrrolo[2,3-b]pyridineEscherichia coli12.5

Antitumor Activity

The antitumor potential of 6-methyl-1H-pyrrolo[2,3-b]pyridine has been explored in various cancer cell lines. In vitro studies indicated that this compound can induce apoptosis in ovarian and breast cancer cells while exhibiting low toxicity towards non-cancerous cells . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

The biological activity of 6-methyl-1H-pyrrolo[2,3-b]pyridine is believed to be mediated through:

  • Enzyme Inhibition: Interaction with specific enzymes involved in cellular processes.
  • Receptor Modulation: Acting as an agonist or antagonist at various receptor sites.
  • Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells leading to apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their structural features:

  • Substituents at Position 6: Methyl groups enhance lipophilicity and biological activity.
  • Aldehyde Functional Group: Crucial for interaction with biological targets and enhancing reactivity.

Case Studies

  • Neuroprotective Effects: A study evaluated the neuroprotective properties of derivatives against oxidative stress-induced neuronal damage. Compounds exhibited significant protective effects in neuronal cell models .
  • Antidiabetic Activity: Research demonstrated that certain pyrrolo[2,3-b]pyridine derivatives improved insulin sensitivity in adipocytes by up to 37% when tested across various concentrations .

Q & A

Q. What precautions are necessary for long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (Ar/N2_2) at –20°C in amber vials to prevent oxidation of the aldehyde group.
  • Quality Monitoring : Periodically assess purity via 1H^1H-NMR or LC-MS. Degradation products (e.g., carboxylic acids) indicate oxidation .

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